molecular formula C10H14N6O B12905046 cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol CAS No. 135042-28-3

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol

Cat. No.: B12905046
CAS No.: 135042-28-3
M. Wt: 234.26 g/mol
InChI Key: LIMGOFPYHUEMJW-RNFRBKRXSA-N
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Description

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.

Preparation Methods

The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .

Comparison with Similar Compounds

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:

Properties

CAS No.

135042-28-3

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1

InChI Key

LIMGOFPYHUEMJW-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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